N-benzyl-2-(2-nitrophenoxy)ethanamine oxalate
Overview
Description
N-benzyl-2-(2-nitrophenoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C17H18N2O7 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.11140092 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines
Research on psychoactive substituted N-benzylphenethylamines, such as 25D-NBOMe and 25N-NBOMe, reveals their high potency as agonists at 5-HT2A receptors. These compounds demonstrate biochemical pharmacology consistent with hallucinogenic activity, with little psychostimulant activity. Such studies contribute to understanding the receptor interactions of N-benzyl-substituted compounds, potentially guiding therapeutic research and the design of novel pharmacological agents (Eshleman et al., 2018).
Molecular Electronic Devices
The use of nitroamine redox centers in molecular electronic devices demonstrates the application of similar compounds in developing technologies with large on-off ratios and negative differential resistance, which are critical for the advancement of molecular electronics (Chen et al., 1999).
Synthetic Routes and Chemical Transformations
A novel synthetic route for compounds similar to N-benzyl-2-(2-nitrophenoxy)ethanamine oxalate highlights the chemical flexibility and potential for creating medically relevant compounds, such as intermediates for drugs treating benign prostatic hyperplasia (Luo et al., 2008).
Environmental and Catalytic Applications
Research on the nitration and hydroxylation of benzene presents environmental and catalytic applications of nitro-substituted compounds, indicating their role in chemical transformations and potential environmental impact (Vione et al., 2004).
Properties
IUPAC Name |
N-benzyl-2-(2-nitrophenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.C2H2O4/c18-17(19)14-8-4-5-9-15(14)20-11-10-16-12-13-6-2-1-3-7-13;3-1(4)2(5)6/h1-9,16H,10-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMLBWOTNQAYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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